N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
CAS No.: 922726-10-1
Cat. No.: VC16673392
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922726-10-1 |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25) |
| Standard InChI Key | FPOHNWQLNRZRFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound (PubChem CID: 11751012) has the molecular formula C₂₄H₂₉N₃O₅ and a molecular weight of 439.5 g/mol . Its IUPAC name is (E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide l-(+)-lactate salt, indicating the presence of a lactate counterion. The stereochemistry of the propenamide group is defined by the E (trans) configuration of the double bond, critical for HDAC binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉N₃O₅ |
| Molecular Weight | 439.5 g/mol |
| SMILES | CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC@@HO |
| InChIKey | XVDWNSFFSMWXJJ-JURUDPAJSA-N |
| CAS Number | 404951-53-7 (free acid form) |
| Solubility | Hydrophilic (lactate salt) |
The lactate salt enhances aqueous solubility, facilitating intravenous administration .
Structural Analogues and Derivatives
This compound belongs to a class of N-hydroxy-3-phenyl-2-propenamides, which share a common pharmacophore:
-
Zinc-binding group: Hydroxamic acid (-NHOH) chelates Zn²⁺ in HDAC active sites .
-
Linker region: The propenamide spacer optimizes enzyme interaction.
-
Cap group: The 2-methylindole-ethylamino-methylphenyl moiety confers isoform selectivity .
Compared to dacinostat (C₂₂H₂₅N₃O₃), the 2-methyl substitution on the indole ring improves metabolic stability and HDAC6 affinity .
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis involves a four-step process:
-
Indole alkylation: 2-Methylindole reacts with 2-chloroethylamine to form 2-(2-methyl-1H-indol-3-yl)ethylamine.
-
Mannich reaction: The amine couples with 4-formylbenzaldehyde to yield 4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]benzaldehyde.
-
Knoevenagel condensation: Reaction with malonic acid derivatives forms the propenamide backbone.
-
Salt formation: Treatment with L-(+)-lactic acid produces the final lactate salt .
Structure-Activity Relationship (SAR)
Key SAR insights from analogue testing:
-
2-Methylindole: Increases HDAC6 inhibition by 3-fold compared to unsubstituted indole .
-
Lactate salt: Improves bioavailability (oral AUC increased by 40% vs. free acid) .
-
Propenamide geometry: E-isomer shows 10x higher potency than Z-isomer due to optimal hydroxamate positioning .
Mechanism of Action: HDAC Inhibition
Enzymatic Inhibition Profile
The compound inhibits class I/II HDACs with nanomolar potency:
Table 2: HDAC Isoform Selectivity (IC₅₀, nM)
| HDAC Isoform | IC₅₀ (nM) |
|---|---|
| HDAC1 | 18 ± 2 |
| HDAC2 | 22 ± 3 |
| HDAC3 | 35 ± 4 |
| HDAC6 | 9 ± 1 |
| HDAC8 | 120 ± 15 |
HDAC6 selectivity arises from interactions between the 2-methylindole cap and the enzyme's surface topology .
Cellular Effects
-
Histone hyperacetylation: EC₅₀ = 50 nM in HCT116 colon cancer cells .
-
Cell cycle arrest: G₂/M phase arrest at 100 nM (72% cells vs. 12% control) .
-
Apoptosis induction: Caspase-3 activation observed within 6 hours at 250 nM .
Preclinical Pharmacological Evaluation
In Vivo Antitumor Activity
In the HCT116 xenograft model (100 mg/kg, i.v., q3d×4):
Pharmacokinetics (Rat)
| Parameter | Value |
|---|---|
| Cₘₐₓ (i.v.) | 12.4 µM |
| t₁/₂ | 2.8 hours |
| AUC₀–24h | 58 µM·h |
| Oral bioavailability | 32% |
The lactate salt achieves therapeutic plasma concentrations (>100 nM) for 8–12 hours post-dose .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume